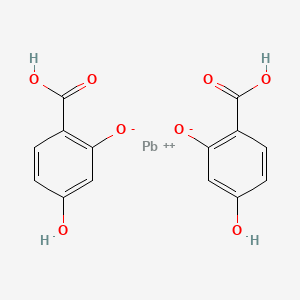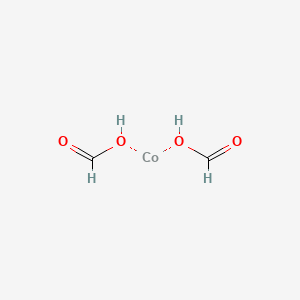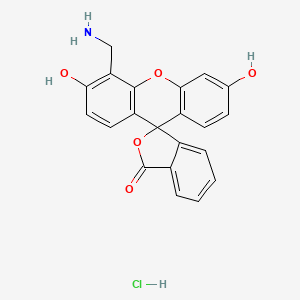
4'-(Aminomethyl)fluorescein hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amentoflavone is a naturally occurring biflavonoid compound first identified in Selaginella species in 1971. It is found in various plants, including species from Calophyllaceae, Cupressaceae, Euphorbiaceae, and Selaginellaceae. Amentoflavone has been extensively studied for its diverse biological activities, including anticancer, neuroprotective, antiviral, and anti-inflammatory effects .
Métodos De Preparación
Amentoflavone can be isolated from plant sources using various extraction techniques. The isolation process typically involves solvent extraction, followed by chromatographic purification. The synthetic routes for amentoflavone involve the dimerization of apigenin, a flavonoid, through a covalent C-C or C-O-C bond. The reaction conditions for the synthesis of amentoflavone include the use of catalysts and specific temperature and pressure settings to facilitate the dimerization process .
Análisis De Reacciones Químicas
Amentoflavone undergoes various chemical reactions, including:
Oxidation: Amentoflavone can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert amentoflavone into its reduced forms, which may exhibit different biological activities.
Substitution: Amentoflavone can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Aplicaciones Científicas De Investigación
Amentoflavone has numerous scientific research applications:
Chemistry: It is used as a model compound for studying biflavonoid synthesis and reactions.
Biology: Amentoflavone is studied for its role in plant-microbe interactions and its effects on plant growth and stress tolerance.
Medicine: It has potential therapeutic applications due to its anticancer, antiviral, and anti-inflammatory properties. It is being investigated for its effects on various diseases, including cancer, viral infections, and inflammatory conditions.
Industry: Amentoflavone is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties .
Mecanismo De Acción
Amentoflavone exerts its effects through various molecular targets and pathways:
Anticancer: It mediates signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), inhibiting cancer cell proliferation and inducing apoptosis.
Antiviral: Amentoflavone binds to viral proteins, inhibiting their function and preventing viral replication.
Anti-inflammatory: It modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective: Amentoflavone protects neurons by reducing oxidative stress and modulating neuroinflammatory pathways
Comparación Con Compuestos Similares
Amentoflavone is unique among biflavonoids due to its diverse biological activities and molecular targets. Similar compounds include:
Apigenin: A flavonoid monomer that forms the basis of amentoflavone. It has anti-inflammatory and anticancer properties but lacks the dimeric structure of amentoflavone.
Quercetin: Another flavonoid with antioxidant and anti-inflammatory effects. It differs in structure and specific biological activities.
Kaempferol: A flavonoid with anticancer and cardioprotective properties. .
Amentoflavone’s unique dimeric structure and broad spectrum of biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H16ClNO5 |
|---|---|
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
4'-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |
InChI |
InChI=1S/C21H15NO5.ClH/c22-10-13-17(24)8-7-16-19(13)26-18-9-11(23)5-6-15(18)21(16)14-4-2-1-3-12(14)20(25)27-21;/h1-9,23-24H,10,22H2;1H |
Clave InChI |
RITGAZAWVQUMSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


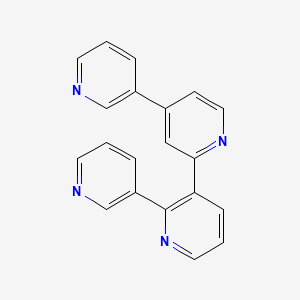

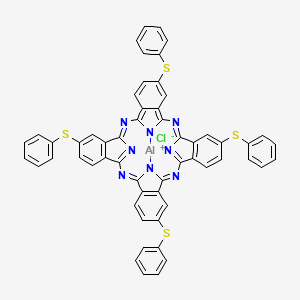
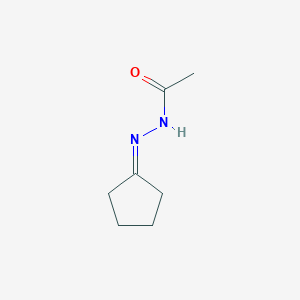
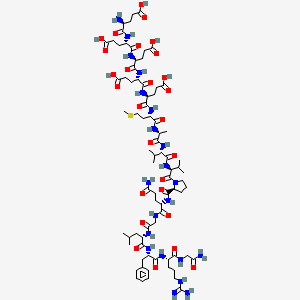
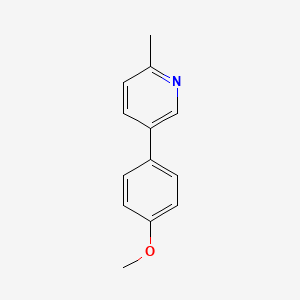
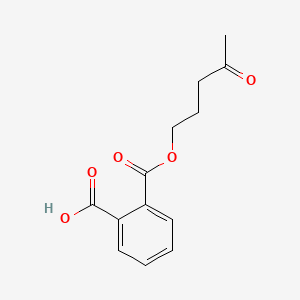
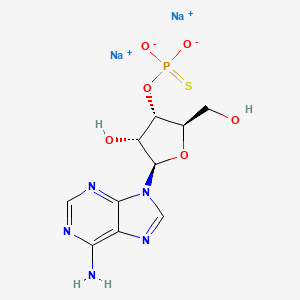
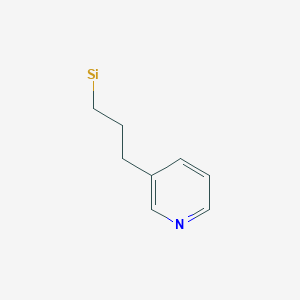
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
